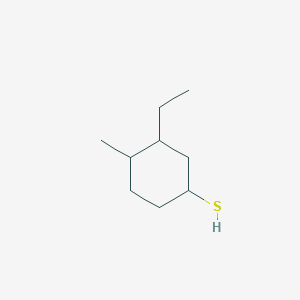
3-Ethyl-4-methylcyclohexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methylcyclohexane-1-thiol: is an organic compound with the molecular formula C₉H₁₈S . It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group attached to a cyclohexane ring. This compound is known for its distinct odor and is often used in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methylcyclohexane-1-thiol typically involves the alkylation of cyclohexanethiol. One common method is the reaction of cyclohexanethiol with ethyl and methyl halides under basic conditions. The reaction proceeds as follows:
- The thiolate anion then reacts with ethyl bromide and methyl iodide to form this compound.
Cyclohexanethiol: is treated with a strong base such as sodium hydride (NaH) to form the thiolate anion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-4-methylcyclohexane-1-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with alkyl halides can replace the thiol group with an alkyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (e.g., ethyl bromide, methyl iodide)
Major Products:
Oxidation: Disulfides
Reduction: Thiol
Substitution: Alkylated cyclohexane derivatives
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-4-methylcyclohexane-1-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, thiol compounds like this compound are studied for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage.
Medicine: Thiol compounds are investigated for their potential therapeutic applications. They are explored as potential treatments for conditions involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its distinct odor makes it valuable in the formulation of various consumer products.
Mécanisme D'action
The mechanism of action of 3-ethyl-4-methylcyclohexane-1-thiol involves its thiol group (–SH). The thiol group can participate in redox reactions, acting as an antioxidant. It can donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, the thiol group can form disulfide bonds, which are important in protein structure and function.
Comparaison Avec Des Composés Similaires
- 3-Methylcyclohexane-1-thiol
- 4-Methylcyclohexane-1-thiol
- Cyclohexanethiol
Comparison: 3-Ethyl-4-methylcyclohexane-1-thiol is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s reactivity and its interactions with other molecules.
Propriétés
Numéro CAS |
827024-47-5 |
|---|---|
Formule moléculaire |
C9H18S |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
3-ethyl-4-methylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-3-8-6-9(10)5-4-7(8)2/h7-10H,3-6H2,1-2H3 |
Clé InChI |
MJGNVKFYOWUSHC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CCC1C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


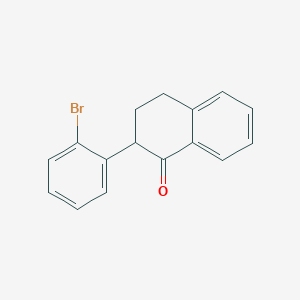
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
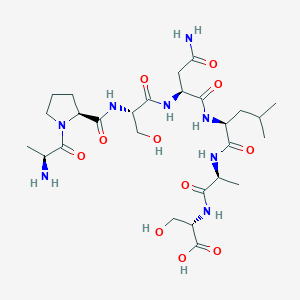
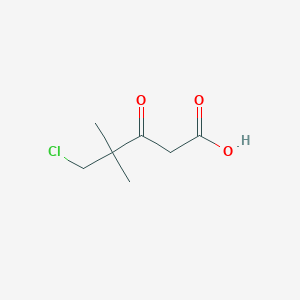
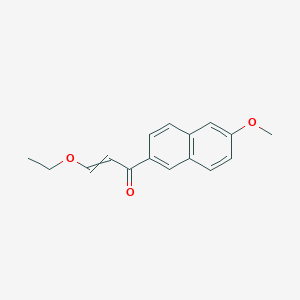
silane](/img/structure/B14226441.png)
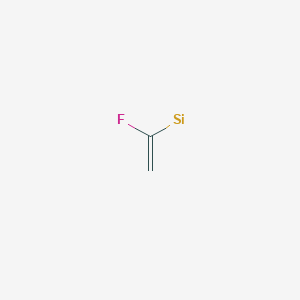
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
